molecular formula C28H34FN3O5 B1244921 Unii-BS6A7zad7J

Unii-BS6A7zad7J

Cat. No.: B1244921
M. Wt: 511.6 g/mol
InChI Key: LRVVTOGAGAXSRZ-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-3052334 is a small molecule drug initially developed by Pfizer Inc. It is classified as a hepatoselective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. This compound was investigated for its potential to treat hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-3052334 is synthesized based on a substituted pyrazole template. The synthesis involves the following key steps:

Industrial Production Methods

The industrial production of PF-3052334 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PF-3052334 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PF-3052334, which can be further investigated for their pharmacological properties .

Scientific Research Applications

Mechanism of Action

PF-3052334 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, PF-3052334 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The compound’s hepatoselectivity ensures that its effects are primarily localized to the liver, minimizing potential side effects in other tissues .

Comparison with Similar Compounds

PF-3052334 is part of a class of compounds known as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. Similar compounds include:

    Atorvastatin: A widely used cholesterol-lowering drug with a similar mechanism of action.

    Simvastatin: Another cholesterol-lowering agent that inhibits the same enzyme.

    Rosuvastatin: Known for its high potency and efficacy in reducing cholesterol levels.

PF-3052334 is unique due to its hepatoselectivity, which distinguishes it from other inhibitors that may have broader systemic effects .

Properties

Molecular Formula

C28H34FN3O5

Molecular Weight

511.6 g/mol

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C28H34FN3O5/c1-17(2)26-24(13-12-22(33)14-23(34)15-25(35)36)32(21-10-8-20(29)9-11-21)31-27(26)28(37)30-16-19-6-4-18(3)5-7-19/h4-11,17,22-23,33-34H,12-16H2,1-3H3,(H,30,37)(H,35,36)/t22-,23-/m1/s1

InChI Key

LRVVTOGAGAXSRZ-DHIUTWEWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Synonyms

7-(2-(4-fluorophenyl)-4-isopropyl-5-(4-methylbenzylcarbamoyl)-2H-pyrazol-3-yl)-3,5-dihydroxyheptanoic acid
PF 03052334
PF 3052334
PF-03052334
PF-3052334
PF03052334
PF3052334

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.